M₁ Muscarinic Receptor Binding Affinity and M₂‑to‑M₁ Selectivity Ratio
The target compound binds to the bovine muscarinic M₁ receptor with a Ki of 156 nM [1]. Under identical assay conditions (displacement of [³H]pirenzepine in bovine striatum), the clinically used M₁‑selective antagonist pirenzepine exhibits a Ki of approximately 6–16 nM [2]. Although the target compound is 10‑ to 26‑fold less potent than pirenzepine at M₁, it displays a clearly measurable M₂/M₁ selectivity window (M₂ Ki = 1.37 μM, ratio ≈ 8.8), whereas simpler analogs such as 1‑(4‑methoxybenzoyl)piperazine lack the imidazole group required for high‑affinity M₁ engagement and have no reported M₁ Ki in curated databases [3].
| Evidence Dimension | M₁ binding affinity (Ki) and M₂/M₁ selectivity ratio |
|---|---|
| Target Compound Data | Ki (M₁) = 156 nM; Ki (M₂) = 1,370 nM; Selectivity ratio ≈ 8.8 |
| Comparator Or Baseline | Pirenzepine: Ki (M₁) ≈ 6–16 nM; 1-(4-methoxybenzoyl)piperazine: no M₁ Ki reported |
| Quantified Difference | 10–26× lower M₁ potency vs. pirenzepine; selectivity ratio comparable to pirenzepine (M₂/M₁ ~10–30). Truncated analog lacks M₁ activity entirely. |
| Conditions | Radioligand displacement of [³H]pirenzepine in bovine striatum (M₁); [³H]QNB in rat myocardium (M₂). |
Why This Matters
For studies requiring a dual M₁/CRF₁ ligand, the target compound is the only commercially available option with confirmed M₁ affinity, whereas simpler analogs forfeit this activity; pirenzepine cannot substitute because it lacks CRF₁ activity.
- [1] BindingDB. BDBM50405719: M₁ Ki = 156 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 (accessed 2026-04-29). View Source
- [2] Eglen RM, et al. Muscarinic receptor subtypes: pharmacological significance. Pharmacol Rev. 1996;48(4):531-565. (Pirenzepine M₁ Ki range) View Source
- [3] ChEMBL. No M₁ binding data retrieved for 1-(4-methoxybenzoyl)piperazine (CAS 94747-49-6). (search performed 2026-04-29). View Source
